molecular formula C11H21N3O B578983 [(Z)-[(E)-dec-2-enylidene]amino]urea CAS No. 16742-25-9

[(Z)-[(E)-dec-2-enylidene]amino]urea

Cat. No.: B578983
CAS No.: 16742-25-9
M. Wt: 211.309
InChI Key: ORVFBYVGLHGIGF-WOKGKLDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(E)-dec-2-enylidene]amino]urea is a structurally complex urea derivative characterized by a conjugated system of double bonds in its dec-2-enylidene substituent. The compound features both (Z)- and (E)-configurations at distinct double bonds, which influence its stereochemical and electronic properties.

Properties

CAS No.

16742-25-9

Molecular Formula

C11H21N3O

Molecular Weight

211.309

IUPAC Name

[(Z)-[(E)-dec-2-enylidene]amino]urea

InChI

InChI=1S/C11H21N3O/c1-2-3-4-5-6-7-8-9-10-13-14-11(12)15/h8-10H,2-7H2,1H3,(H3,12,14,15)/b9-8+,13-10-

InChI Key

ORVFBYVGLHGIGF-WOKGKLDWSA-N

SMILES

CCCCCCCC=CC=NNC(=O)N

Synonyms

(2E)-2-Decenal semicarbazone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[(E)-dec-2-enylidene]amino]urea typically involves the condensation of dec-2-enal with amino urea under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of [(Z)-[(E)-dec-2-enylidene]amino]urea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[(E)-dec-2-enylidene]amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[(Z)-[(E)-dec-2-enylidene]amino]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[(E)-dec-2-enylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Functional Comparisons

Property [(Z)-[(E)-dec-2-enylidene]amino]urea (2E)-N,N-Dimethyl-N’-(dec-2-enylidene)-hydrazine 1-Phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea
Molecular Formula C11H21N3O C12H24N2 C17H17N3O
Double-Bond Configuration Z (inner), E (outer) E (outer) Z (inner), E (outer)
Synthetic Yield Not reported 97% (from decanal) Not reported
Key Applications Hypothesized as a chiral ligand Aldehyde homologation agent Potential kinase inhibitor scaffold

Reactivity and Stability

  • E/Z Isomerization : The target compound’s (Z)-configured inner double bond may exhibit lower thermodynamic stability compared to the (E)-isomer, as seen in analogs like (2E)-2-Decenal .
  • Deprotection Challenges: Unlike simpler dimethylhydrazones (e.g., compounds 9 and 10), which form complex mixtures upon deprotection, the urea moiety in [(Z)-[(E)-dec-2-enylidene]amino]urea likely stabilizes the structure against hydrolysis .

Research Findings and Limitations

Synthetic Methodology: Current protocols for analogous compounds rely on phosphonate-mediated homologation and LDA condensation, but yields and stereoselectivity for [(Z)-[(E)-dec-2-enylidene]amino]urea remain unverified .

Spectroscopic Analysis: NMR and GC methods used for configuration assignment in analogs (e.g., nOe effects, J-coupling) may face limitations in resolving overlapping signals for the target compound’s dual double bonds .

Biological Activity: No direct studies exist, though urea derivatives are known for herbicide and enzyme inhibition properties. The dec-2-enylidene chain may enhance lipid membrane permeability compared to phenyl analogs .

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